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Compound of Interest |

Compound Name: N-(4-isoquinolinyl)acetamide
CAS No.: 136849-93-9
Cat. No.: B372860
. J

Executive Summary

N-(4-isoquinolinyl)acetamide (CAS: 136849-93-9), often referred to as 4-
acetamidoisoquinoline, represents a critical heterocyclic scaffold in medicinal chemistry,
particularly in the design of kinase inhibitors and DNA-intercalating agents. Its structure
combines the planar, lipophilic isoquinoline ring with a polar, hydrogen-bonding acetamide
moiety.

This guide provides a comprehensive technical framework for assessing the solubility and
stability of this compound. Unlike standard datasheets, this document focuses on the
methodologies required to generate high-quality pre-formulation data, grounded in the
molecule's specific structure-activity relationships (SAR).

Physicochemical Profile

Understanding the fundamental properties of the molecule is a prerequisite for designing
effective solubility and stability experiments.

Structural Analysis

The molecule consists of a basic isoquinoline nucleus substituted at the C4 position with an

acetamide group.
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 Isoquinoline Ring: Provides aromaticity and lipophilicity. The nitrogen atom at position 2 is
basic (pKa ~5.4).

o Acetamide Group: Introduces a hydrogen bond donor (NH) and acceptor (C=0), moderately
increasing water solubility compared to the parent isoquinoline, but primarily serving as a
metabolic handle (hydrolysis risk).

Predicted Properties Table

Data derived from structural analogs and computational consensus.

Implications for

Property Value (Approx.)

Development
Molecular Formula C11H10N20 MW = 186.21 g/mol

High melting point (>160°C
Physical State Crystalline Solid expected) suggests high lattice

energy.

The ring nitrogen protonates in
pKa (Basic) 52-55 acidic media (pH < 4),
drastically increasing solubility.

The amide proton is non-
pKa (Acidic) >15 ionizable under physiological
conditions.

Moderately lipophilic; likely

LogP 15-18 Class Il (Low Sol/High Perm)
in BCS.

H-Bond Donors 1 Amide -NH-

H-Bond Acceptors 2 Ring N, Amide C=0

Solubility Assessment Strategy

Due to the rigid crystalline nature of N-(4-isoquinolinyl)acetamide, solubility will be kinetically
slow. The following protocol ensures thermodynamic equilibrium is reached.
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Solvent Selection Logic

o Aqueous Buffers: Essential for determining the pH-solubility profile. The basic nitrogen
dictates that solubility will be pH-dependent (

).

o Co-solvents: DMSO and DMA are selected for stock solution preparation due to their high
dielectric constants and ability to disrupt intermolecular hydrogen bonding.

o Surfactants: Tween 80 or SLS may be required to mimic biorelevant media
(FaSSIF/FeSSIF).

Protocol: Saturation Shake-Flask Method

Objective: Determine thermodynamic solubility at 25°C.

o Preparation: Add excess solid compound (~10 mg) to 1 mL of solvent in a chemically inert
glass vial.

Agitation: Shake at 300 rpm for 24 hours at 25°C.

Equilibration: Allow to stand for 4 hours to sediment undissolved solids.

Separation: Filter supernatant using a 0.45 um PVDF filter (avoid Nylon due to potential drug
adsorption).

Quantification: Analyze via HPLC-UV (254 nm).

Visualization: Solubility Workflow
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Figure 1: Standardized workflow for thermodynamic solubility determination. Note the pH
check, critical for basic compounds where the solid may alter the buffer pH.

Stability Profiling

The stability of N-(4-isoquinolinyl)acetamide is governed by two main vectors: Amide
Hydrolysis and Oxidative Degradation.

Degradation Mechanisms

o Hydrolysis: Under acidic or basic stress, the acetamide bond cleaves, yielding 4-
aminoisoquinoline and acetic acid. This reaction is catalyzed by H+ or OH- ions.
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o Oxidation: The isoquinoline nitrogen is susceptible to N-oxidation (forming N-oxide) under
strong oxidative stress (e.g., peroxides), though the aromatic ring itself is relatively robust.

Forced Degradation Protocol (Stress Testing)

Follow ICH Q1A(R?2) guidelines to identify degradation products.

Stress Condition Reagent/Condition  Duration Expected Pathway
) ) Amide cleavage
Acid Hydrolysis 0.1 N HCI 24h @ 60°C )
(Major)
Base Hydrolysis 0.1 N NaOH 4h @ RT Rapid Amide cleavage
Oxidation 3% H202 4h @ RT N-oxide formation
) Physical change /
Thermal Solid state, 60°C 7 Days o
sublimation
) o Ring degradation /
Photolytic UV / Vis Light 1.2M Lux hours

Browning

Visualization: Degradation Pathways
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Figure 2: Primary degradation pathways. The amide hydrolysis to 4-aminoisoquinoline is the
rate-limiting stability risk.
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Analytical Methodology

To support the above studies, a robust HPLC method is required. The following conditions are
recommended based on the compound's polarity.

e Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 um.

» Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH < pKa, keeping the basic nitrogen
protonated and improving peak shape).

o Mobile Phase B: Acetonitrile.
e Gradient: 5% B to 95% B over 10 minutes.
e Detection: UV at 254 nm (Isoquinoline absorption maximum) and 220 nm (Amide bond).

e Flow Rate: 1.0 mL/min.
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» To cite this document: BenchChem. [Technical Guide: Solubility and Stability Profiling of N-
(4-isoquinolinyl)acetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b372860#solubility-and-stability-of-n-4-isoquinolinyl-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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